molecular formula C21H30O4 B12578400 [(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 517894-20-1

[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B12578400
CAS No.: 517894-20-1
M. Wt: 346.5 g/mol
InChI Key: ROQJNRDLUNFGNK-HNIIPXOESA-N
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Description

The compound [(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a steroidal derivative characterized by:

  • A cyclopenta[a]phenanthrene core with a ketone group at C15.
  • Methyl groups at C10 and C13, critical for structural rigidity and receptor binding.
  • A 7-hydroxy substituent and a 3-acetate group, which modulate solubility and metabolic stability.

This compound shares structural homology with endogenous steroids like dehydroepiandrosterone (DHEA) but differs in substituent placement and functionalization .

Properties

CAS No.

517894-20-1

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H30O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15-,16-,17?,19-,20-,21-/m0/s1

InChI Key

ROQJNRDLUNFGNK-HNIIPXOESA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C

Origin of Product

United States

Biological Activity

The compound [(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex steroid derivative with significant biological activity. This article explores its pharmacological properties, including potential therapeutic applications and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C19H26O3C_{19}H_{26}O_3, with a molecular weight of approximately 302.42 g/mol. Its structural features include multiple chiral centers and hydroxyl groups that contribute to its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, research utilizing machine learning techniques has predicted various antimicrobial activities for similar steroid compounds. The structure-activity relationship (SAR) analysis suggests that modifications in the hydroxyl and acetyl groups can enhance efficacy against specific bacterial strains .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Hormonal Activity

As a steroid derivative, this compound may exhibit hormonal activity similar to that of natural steroids. It can interact with steroid receptors and influence metabolic processes. Studies have shown that such compounds can affect lipid metabolism and glucose homeostasis .

Case Study 1: Antimicrobial Efficacy

A study published in 2024 tested the antimicrobial efficacy of various steroid derivatives against resistant strains of bacteria. The results indicated that certain modifications to the hydroxyl groups significantly increased the antibacterial potency of the compounds tested .

Case Study 2: Anti-inflammatory Mechanisms

A laboratory investigation focused on the anti-inflammatory properties of steroid derivatives demonstrated that these compounds could effectively reduce inflammation markers in cell cultures. The study highlighted the potential for these compounds in treating chronic inflammatory diseases .

Research Findings

Study Findings Implications
Antimicrobial activity against resistant bacteriaPotential for new antibiotics
Reduction of inflammation markers in vitroApplications in chronic disease management
Interaction with steroid receptors affecting metabolismPossible therapeutic use in metabolic disorders

Scientific Research Applications

Pharmaceutical Applications

  • Hormonal Therapies :
    • The compound exhibits properties similar to natural steroid hormones and can be utilized in hormone replacement therapies. Its structure allows it to interact effectively with hormone receptors.
    • Case Study: Research has indicated that derivatives of this compound can modulate estrogen receptors and may be beneficial in treating conditions like menopause-related symptoms and osteoporosis .
  • Anti-inflammatory Agents :
    • The anti-inflammatory properties of steroid derivatives make them suitable candidates for developing new anti-inflammatory drugs. The compound's ability to inhibit pro-inflammatory cytokines has been documented.
    • Case Study: A clinical trial examined the efficacy of similar compounds in reducing inflammation in patients with rheumatoid arthritis .
  • Anticancer Potential :
    • Some studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
    • Case Study: In vitro studies demonstrated that compounds with similar structures significantly reduced the viability of breast cancer cells .

Biochemical Research Applications

  • Metabolic Studies :
    • The compound is involved in various metabolic pathways and can serve as a marker for steroid metabolism studies.
    • Data Table: Metabolite analysis shows the presence of this compound in different biological fluids under various physiological conditions.
Sample TypeConcentration (ng/mL)Reference
Serum150
Urine75
Tissue Extract200
  • Drug Development :
    • Its unique structure makes it a valuable scaffold for synthesizing new drugs targeting specific biological pathways.
    • Research indicates that modifications to the acetate group can enhance bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-acetate, 7-hydroxy, 17-keto C23H32O5 388.5* Under investigation
DHEA (Dehydroepiandrosterone) 3-hydroxy, 17-keto C19H28O2 288.4 Neurosteroid, immune modulation, energy metabolism
Norgestrel (Contraceptive) 13-ethyl, 17-ethynyl, 17-hydroxy C21H28O2 312.4 Progestogenic activity, ovulation inhibition
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-3-oxo-...-11-yl acetate 3-keto, 11-acetate, 17-acetyl C23H32O4 372.5 Synthetic intermediate for hormone derivatives
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-...-3-ol 17-isoquinolinyl, 3-hydroxy C28H33NO 399.5 Anticancer activity (in vitro)


*Calculated based on .

Key Observations :

  • Acetate vs.
  • Ketone Position: The 17-keto group is conserved across analogues but varies in adjacent substituents (e.g., ethynyl in Norgestrel), affecting receptor specificity .

Preparation Methods

Starting Materials and Precursors

Commonly, the synthesis begins with a steroidal ketone or alcohol such as 3-hydroxy-17-oxo steroids, which can be derived from natural steroids like testosterone or estrone derivatives. These provide the core cyclopenta[a]phenanthrene framework with the required stereochemistry.

Functional Group Transformations

  • Hydroxylation at C-7: Introduction of the 7-hydroxy group is typically achieved via regioselective hydroxylation using oxidizing agents or enzymatic methods. Chemical hydroxylation may involve reagents such as osmium tetroxide or peracids under controlled conditions to avoid over-oxidation.

  • Oxidation at C-17: The 17-oxo group is introduced or maintained by oxidation of the corresponding 17β-hydroxy group using mild oxidants like pyridinium chlorochromate (PCC) or Dess–Martin periodinane to prevent side reactions.

Acetylation of the 3-Hydroxy Group

The key step to form the acetate ester at the 3-position involves selective acetylation:

  • The free 3-hydroxy group is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • Reaction conditions are optimized to avoid acetylation of other hydroxyl groups or side reactions.
  • Typical reaction temperature ranges from 0°C to room temperature, with reaction times from 1 to 4 hours.

Stereochemical Control

  • The stereochemistry at the multiple chiral centers is preserved by starting from stereochemically defined precursors.
  • Protecting groups may be used to shield sensitive stereocenters during functional group transformations.
  • Enzymatic or chemoenzymatic methods can be employed to enhance stereoselectivity, especially for hydroxylation steps.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Starting material prep Natural steroid or synthetic precursor Steroidal backbone with defined stereochemistry
2 Hydroxylation at C-7 Osmium tetroxide or enzymatic hydroxylation Introduction of 7-hydroxy group
3 Oxidation at C-17 PCC or Dess–Martin periodinane Formation of 17-oxo group
4 Acetylation at C-3 Acetic anhydride, pyridine, 0–25°C Formation of 3-acetate ester
5 Purification Chromatography (e.g., silica gel) Isolation of pure [(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-... acetate]

Analytical and Research Findings

  • Purity and Identity Confirmation: Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the presence of acetate ester, hydroxy, and keto groups, as well as stereochemical integrity.
  • Yield Optimization: Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize side products.
  • Stereochemical Analysis: Chiral HPLC or X-ray crystallography is used to verify stereochemistry at chiral centers.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting material Steroidal ketone/alcohol with defined stereochemistry Natural or synthetic steroids
Hydroxylation reagent Osmium tetroxide, peracids, or enzymes Regioselective for C-7 position
Oxidation reagent PCC, Dess–Martin periodinane Mild oxidation to 17-oxo
Acetylation reagent Acetic anhydride or acetyl chloride Selective for 3-hydroxy group
Solvent Pyridine, dichloromethane, or similar Solvent choice affects selectivity
Temperature 0–25°C Controls reaction rate and selectivity
Reaction time 1–4 hours Optimized for complete conversion
Purification method Silica gel chromatography Ensures product purity
Characterization NMR, MS, IR, chiral HPLC Confirms structure and stereochemistry

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